molecular formula C7H9N3O2 B13603391 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13603391
M. Wt: 167.17 g/mol
InChI Key: GSKANADZJNKHGM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H10N4O2. This compound is part of the imidazo[1,2-a]pyrazine family, known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a fused ring system, which contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A closely related compound with similar structural features but lacking the carboxylic acid group.

    3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A methylated derivative with different chemical properties and reactivity.

    2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A trifluoromethylated derivative with enhanced stability and unique reactivity.

Uniqueness: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2,(H,11,12)

InChI Key

GSKANADZJNKHGM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C(=O)O)CN1

Origin of Product

United States

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